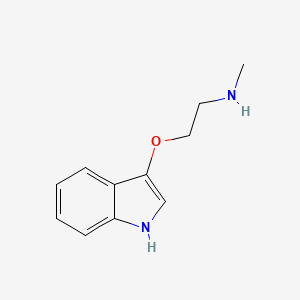2-(1H-indol-3-yloxy)-N-methylethanamine
CAS No.:
Cat. No.: VC3257166
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H14N2O |
|---|---|
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | 2-(1H-indol-3-yloxy)-N-methylethanamine |
| Standard InChI | InChI=1S/C11H14N2O/c1-12-6-7-14-11-8-13-10-5-3-2-4-9(10)11/h2-5,8,12-13H,6-7H2,1H3 |
| Standard InChI Key | VQAQCWBUMUIIOQ-UHFFFAOYSA-N |
| Canonical SMILES | CNCCOC1=CNC2=CC=CC=C21 |
Introduction
Chemical Structure and Properties
2-(1H-indol-3-yloxy)-N-methylethanamine belongs to the class of substituted tryptamines, which are derivatives of tryptamine. Its molecular structure is characterized by an indole ring substituted with a methoxyethylamine moiety. The compound features a distinctive ether bond, where the indole nitrogen is linked to an ethylamine chain through an oxygen atom at the 3-position of the indole ring.
Basic Chemical Information
The compound has the following key identifiers and properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H14N2O |
| Formula Weight | 190.24 Da |
| CAS Number | 775516-65-9 |
| InChI Key | VQAQCWBUMUIIOQ-UHFFFAOYSA-N |
| InChI | InChI=1S/C11H14N2O/c1-12-6-7-14-11-8-13-10-5-3-2-4-9(10)11/h2-5,8,12-13H,6-7H2,1H3 |
| Formal Charge | 0 |
| Component Type | NON-POLYMER |
The presence of the methoxy group in this compound contributes significantly to its potential biological activity and pharmacological properties . The nitrogen atom in the methylamine group provides a basic site that can participate in hydrogen bonding and acid-base interactions.
Chemical Reactivity
The chemical reactivity of 2-(1H-indol-3-yloxy)-N-methylethanamine can be explored through various organic reactions typical for indole derivatives. These reactions include:
-
Electrophilic substitution reactions at the indole ring
-
Nucleophilic substitution reactions involving the amine group
-
Oxidation and reduction reactions
-
Complexation with metal ions
These reaction pathways are fundamental in synthesizing analogs and studying structure-activity relationships, which is crucial for understanding how structural modifications might affect the compound's biological activities.
Biological Activities
Research indicates that compounds related to 2-(1H-indol-3-yloxy)-N-methylethanamine exhibit significant biological activities, particularly in relation to serotonin receptors. Similar compounds have shown the following properties:
Receptor Binding Profile
Tryptamine derivatives such as 2-(1H-indol-3-yloxy)-N-methylethanamine often exhibit binding affinities to various receptors in the central nervous system. The search results suggest that related compounds show:
-
Potential affinity for serotonin receptors
-
Possible interactions with other neurotransmitter systems
-
Structure-dependent binding profiles
Interaction studies involving this compound focus on its binding affinity and activity at various receptors, which is crucial for understanding its potential physiological effects and therapeutic applications.
Pharmacological Effects
While specific pharmacological data for 2-(1H-indol-3-yloxy)-N-methylethanamine is limited in the search results, the compound's structural features suggest it may exhibit effects similar to other substituted tryptamines. These might include:
-
Neuromodulatory effects
-
Potential psychoactive properties
-
Possible anti-inflammatory or neuroprotective activities
Further pharmacological characterization of this compound would be necessary to fully understand its biological profile and potential therapeutic applications.
Structure-Activity Relationships
Understanding the relationship between the chemical structure of 2-(1H-indol-3-yloxy)-N-methylethanamine and its biological activities is crucial for rational drug design and the development of more effective compounds.
Key Structural Elements
Several structural features of 2-(1H-indol-3-yloxy)-N-methylethanamine contribute to its biological activity:
-
The indole core, which is a common pharmacophore in many bioactive compounds
-
The oxygen linker at the 3-position, which affects the compound's electronic properties and conformation
-
The N-methyl group on the ethanamine chain, which can influence receptor binding
-
The flexible ethanamine chain, which allows the molecule to adopt various conformations
Modifications to these structural elements could potentially alter the compound's receptor selectivity, potency, and pharmacokinetic properties.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with 2-(1H-indol-3-yloxy)-N-methylethanamine. A comparative analysis reveals important structure-activity relationships:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Methyltryptamine | Methyl group on tryptamine | Known for psychoactive properties |
| 5-Hydroxy-N-methyltryptamine | Hydroxyl group at position 5 | Enhanced receptor affinity |
| 4-Hydroxy-N,N-dimethyltryptamine | Hydroxyl group at position 4 | Exhibits distinct psychoactive effects |
| N,N-Dimethyltryptamine | Two methyl groups on nitrogen | Strong hallucinogen |
This comparative analysis provides valuable insights into how structural modifications affect biological activity, potentially guiding the design of novel compounds with enhanced properties.
Analytical Characterization
Proper characterization of 2-(1H-indol-3-yloxy)-N-methylethanamine is essential for research and development purposes. Various analytical techniques can be employed to confirm the identity and purity of this compound.
Spectroscopic Analysis
Spectroscopic methods commonly used for characterizing 2-(1H-indol-3-yloxy)-N-methylethanamine include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Mass Spectrometry (MS)
-
Infrared (IR) spectroscopy
-
Ultraviolet-Visible (UV-Vis) spectroscopy
These techniques provide complementary information about the compound's structure, helping to confirm its identity and purity.
Chromatographic Methods
Chromatographic techniques are valuable for purification and analysis of 2-(1H-indol-3-yloxy)-N-methylethanamine:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC)
-
Thin-Layer Chromatography (TLC)
These methods allow for the separation of the target compound from impurities and related substances, ensuring the quality of the material used in research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume